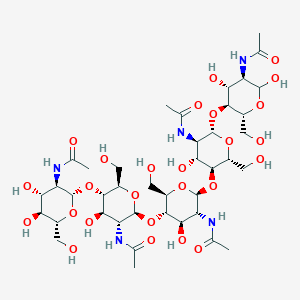

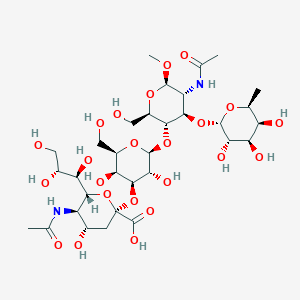

Sialyl Lewis X methyl glycoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sialyl Lewis X and its derivatives involves complex chemical and enzymatic methodologies. Early studies by El-Sokkary et al. (1998) detailed the synthesis of a tetrasaccharide glycoside core of sialyl Lewis X through a series of coupling reactions and protective group manipulations, achieving the target compound with significant yields (El-Sokkary et al., 1998). Koeller and Wong (2000) highlighted a chemoenzymatic approach to synthesize sialyl-trimeric-Lewis x by combining chemical synthesis for the core structure and enzymatic methods for adding terminal sialic acid and fucose residues (Koeller & Wong, 2000).

Molecular Structure Analysis

The molecular structure of sialyl Lewis X methyl glycoside and related compounds has been extensively studied to understand its binding affinity and specificity towards selectin molecules. Chemical-enzymatic synthesis techniques have been utilized to produce sialyl Lewis X and derivatives, allowing detailed conformational analysis and study of their interactions with selectins (Ichikawa et al., 1992).

Chemical Reactions and Properties

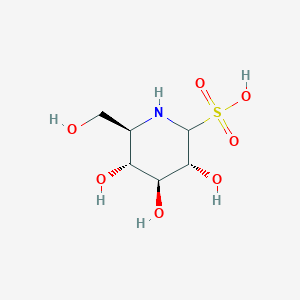

Research has focused on modifying the sialyl Lewis X structure to enhance its biological activity and stability. This includes the synthesis of C-glycoside analogues and sulfated analogues to investigate the impact of these modifications on selectin binding and inhibition potential. For instance, Misra et al. (2000) synthesized sulfated analogues of sialyl Lewis X to explore their interaction with selectins (Misra et al., 2000).

Physical Properties Analysis

The physical properties of sialyl Lewis X methyl glycoside and its analogues, such as solubility, stability, and melting points, are crucial for their application in biological studies and pharmaceutical development. These properties are influenced by the molecular structure and the presence of functional groups, affecting their interaction with biological molecules and systems.

Chemical Properties Analysis

The chemical properties, including reactivity, selectin binding affinity, and enzymatic modification susceptibility, are key to the biological functionality of sialyl Lewis X methyl glycoside. Studies have demonstrated the ability to enzymatically modify sialyl Lewis X structures to produce variants with different selectin binding affinities, showcasing the compound's versatility for biological research and therapeutic applications (Cao et al., 2008).

Applications De Recherche Scientifique

Cancer Diagnosis

Lu et al. (2014) discussed the total synthesis of aminoethyl glycoside of sialyl Lewis X, highlighting its potential as a promising compound for cancer diagnosis, warranting further preclinical studies (Lu et al., 2014).

Anti-Inflammatory Drugs

Kretzschmar (1998) synthesized flexible sialyl-Lewis X glycomimetics, showing potential as oral anti-inflammatory drugs by binding to E- and P-selectin with affinity comparable to the parent tetrasaccharide (Kretzschmar, 1998).

Enzymatic Synthesis

A study by Ichikawa et al. (1992) demonstrated that sialyl Lewis X and its derivatives can be synthesized using enzymatic glycosylation, expanding its potential use in pharmaceuticals and biosensors (Ichikawa et al., 1992).

Cell Adhesion in Cancer Metastasis

Kannagi et al. (2004) found that sialyl Lewis X determinants are functionally implicated in cancer cell behavior and hematogenous metastasis, suggesting their potential as therapeutic targets for suppressing hematogenous metastasis (Kannagi et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVDUZXAAXDNBM-NKMYSRQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sialyl Lewis X methyl glycoside | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)